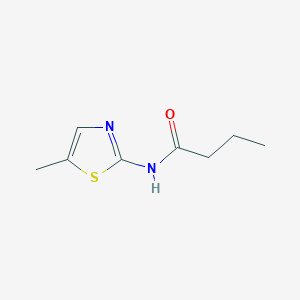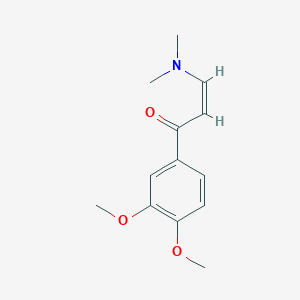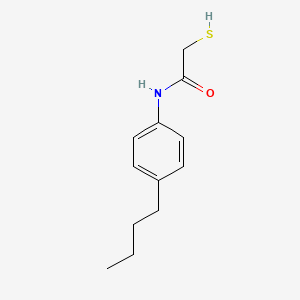![molecular formula C15H19ClN2O3S B4698003 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4698003.png)
4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide
Overview
Description
4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CTK7A, and it is a member of the benzamide family of compounds. The synthesis of this compound has been of great interest to researchers, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the inhibition of cell growth and proliferation, which may explain its potential as an anticancer agent.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide have been studied extensively. This compound has been shown to have cytotoxic effects on cancer cells, leading to cell death. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antimicrobial effects, inhibiting the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide in lab experiments include its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Additionally, the synthesis of this compound has been optimized to produce high yields and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide. These include further studies to fully understand its mechanism of action, optimization of its synthesis for increased yields and purity, and studies to determine its potential as a therapeutic agent in animal models. Additionally, further studies may be needed to determine its potential toxicity and side effects in humans.
Scientific Research Applications
The potential applications of 4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide in the field of medicinal chemistry have been studied extensively. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Additionally, it has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
4-chloro-N-(2-cyclohexylsulfanylethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-7-6-11(10-14(13)18(20)21)15(19)17-8-9-22-12-4-2-1-3-5-12/h6-7,10,12H,1-5,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULLSNWZJHZCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)
![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)


![[6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4697946.png)

![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)

![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)

![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4697988.png)

![2-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4697997.png)